molecular formula C27H26N2O4 B12166597 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Katalognummer: B12166597
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: IBPGSXROFBORBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused polycyclic framework: a 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl moiety linked via an ether-oxygen bridge to an N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide group. The acetamide linker enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors .

Eigenschaften

Molekularformel

C27H26N2O4

Molekulargewicht

442.5 g/mol

IUPAC-Name

2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C27H26N2O4/c30-25(28-23-11-5-9-20-18-7-3-4-10-22(18)29-26(20)23)15-32-16-12-13-19-17-6-1-2-8-21(17)27(31)33-24(19)14-16/h3-4,7,10,12-14,23,29H,1-2,5-6,8-9,11,15H2,(H,28,30)

InChI-Schlüssel

IBPGSXROFBORBX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56)OC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(6-Oxo-7,8,9,10-Tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetamid umfasst in der Regel mehrere Schritte:

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihres spezialisierten Charakters und der begrenzten kommerziellen Nachfrage. Die allgemeinen Prinzipien der organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen und die Skalierung von Laborverfahren, wären jedoch anwendbar.

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Der Benzo[c]chromen-Kern kann Oxidationsreaktionen eingehen, um Chinone zu bilden.

    Reduktion: Die Carbonylgruppe im Benzo[c]chromen-Kern kann reduziert werden, um Alkohole zu bilden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Etherbindung.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Nucleophile wie Alkoxide oder Amine können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

    Oxidation: Chinone und verwandte Verbindungen.

    Reduktion: Alkohole und verwandte Derivate.

    Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Antinociceptive Properties

Recent studies indicate that derivatives of this compound may exhibit antinociceptive (pain-relieving) properties. Research has shown that certain cannabinoids can activate the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a role in pain sensation. The stimulation of TRPA1 by the compound could provide a novel approach for pain management without the side effects associated with traditional analgesics .

Anti-inflammatory Effects

Compounds similar to 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide have demonstrated anti-inflammatory effects in various models. These effects are attributed to their ability to modulate immune responses and inhibit pro-inflammatory cytokines. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. For instance, studies have highlighted the potential of cannabinoid derivatives in inhibiting cell proliferation in various cancer cell lines. The mechanisms proposed include apoptosis induction and cell cycle arrest . Specific investigations into the effects of similar compounds on colon cancer have shown promising results .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions that can yield various derivatives with potentially enhanced biological activities. For example, modifications to the alkyl chains or functional groups can significantly alter the pharmacological profiles of these compounds .

Case Study 1: Pain Management

A study conducted by Anderson et al. explored the analgesic effects of tetrahydrocannabinol derivatives similar to this compound in animal models. The results indicated significant pain reduction mediated through TRPA1 activation .

Case Study 2: Cancer Cell Line Studies

Elsoy and Muhammad evaluated the activity of cannabinoid derivatives against Plasmodium falciparum and Leishmania donavani, reporting notable IC50 values that suggest potential applications in treating parasitic infections alongside cancer therapies .

Wirkmechanismus

The exact mechanism of action of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzo[c]chromene core and tetrahydrocarbazole moiety may play a role in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
  • Key Difference : A chlorine substituent at position 2 of the benzo[c]chromen ring.
  • Impact : The electron-withdrawing Cl group increases electrophilicity and may enhance binding to hydrophobic pockets in proteins. The molecular mass (307.73 g/mol) is higher than the parent compound due to the Cl atom .
  • Spectral Data : IR peaks at 1671 cm⁻¹ (C=O), 1303 cm⁻¹ (C–N), and 1254 cm⁻¹ (C–O) confirm functional groups .
2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide
  • Key Difference : Methoxy group at position 3 of the benzo[c]chromen ring.
  • Molecular mass: 303.31 g/mol .
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
  • Key Difference : Cyclopenta[c]chromen core instead of benzo[c]chromen and a methoxy-substituted carbazole.
  • Impact : The cyclopenta ring introduces additional strain and curvature, which may affect binding to planar receptors. The methoxy group enhances solubility .

Functional Analogues

N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
  • Key Difference : Lacks the benzo[c]chromen moiety, retaining only the tetrahydrocarbazole-acetamide segment.
  • Impact : Reduced molecular complexity and lower molecular mass (242.27 g/mol). Likely exhibits weaker π-π interactions due to the absence of the chromen system .
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
  • Key Difference : Carbazole linked via a carbonyl group to a phenyl ring.
  • Characterized by IR peaks at 1740 cm⁻¹ (C=O) and NMR signals for aromatic protons .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Spectral Features (IR/NMR) Potential Activity
Target Compound C₂₆H₂₅N₂O₅ 445.49 None (parent structure) C=O (1671 cm⁻¹), NH (3262 cm⁻¹) Enzyme inhibition, anticancer
2-Chloro Analog C₁₅H₁₄ClNO₄ 307.73 Cl at position 2 Cl-induced deshielding in ¹³C NMR Enhanced cytotoxicity
3-Methoxy Analog C₁₆H₁₇NO₅ 303.31 OCH₃ at position 3 Methoxy δ 3.88 ppm (¹H NMR) Improved metabolic stability
N-(1-Oxo-tetrahydrocarbazol) C₁₄H₁₄N₂O₂ 242.27 Ketone at carbazole C=O (1740 cm⁻¹) Moderate receptor binding

Pharmacological Implications

  • Chloro and Methoxy Derivatives : Increased halogen or alkoxy groups correlate with improved membrane permeability and target affinity, as seen in similar carbazole-chromen hybrids .
  • Tetrahydrocarbazole vs.

Biologische Aktivität

The compound 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a synthetic derivative belonging to the class of dibenzopyran compounds. These compounds are noted for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

C20H24N2O3C_{20}H_{24}N_{2}O_{3}

It has a molecular weight of approximately 344.42 g/mol. The compound features a benzo[c]chromene moiety connected to a carbazole derivative via an acetamide linkage.

Biological Activity Overview

Research into the biological activity of similar compounds suggests several potential therapeutic effects:

  • Anti-Cancer Activity : Compounds with dibenzopyran structures have been associated with inhibition of various cancer cell lines. For instance, derivatives like Elsamitrucin have demonstrated efficacy as topoisomerase II inhibitors, suggesting that similar mechanisms might be present in our compound of interest .
  • Neuroprotective Effects : The structural characteristics of benzo[c]chromenes indicate potential neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter levels and exhibit antioxidant activities .
  • Anti-inflammatory Properties : Compounds related to this structure have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Case Studies

A recent study focused on the synthesis and evaluation of dibenzopyran derivatives for their biological activities. The findings indicated that compounds with similar structures exhibited significant inhibition against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 30 µM .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715Topoisomerase II inhibition
Compound BHeLa20Apoptosis induction
Target CompoundMCF-7TBDTBD

Pharmacological Studies

In vitro studies have shown that derivatives of the benzo[c]chromene class can inhibit key enzymes involved in inflammation and cancer progression. For example, a structure similar to our target compound was found to inhibit COX-2 activity significantly (IC50 = 12 µM), which is crucial for its anti-inflammatory effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and what characterization techniques are essential for confirming its structure?

The synthesis of structurally complex acetamide derivatives typically involves coupling reactions between activated carbonyl intermediates and heterocyclic amines. For example, highlights the use of carbazole derivatives in amide bond formation via nucleophilic acyl substitution, employing reagents like EDCI or DCC for activation. Post-synthesis, rigorous characterization is critical:

  • Nuclear Magnetic Resonance (NMR) for verifying proton and carbon environments (e.g., distinguishing between benzo[c]chromen and tetrahydrocarbazole moieties) .
  • Infrared Spectroscopy (IR) to confirm carbonyl (C=O) and ether (C-O-C) functional groups .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for pharmacological studies) .

Q. How should researchers design experiments to assess the compound’s stability under varying physiological conditions?

Stability studies require a factorial design to simulate physiological environments:

  • pH Variability : Test in buffers (pH 1.2 for gastric fluid, pH 7.4 for plasma) at 37°C, with periodic sampling over 24–72 hours .
  • Oxidative Stress : Expose to hydrogen peroxide (0.1–1 mM) to mimic metabolic degradation .
  • Analytical Monitoring : Use HPLC or LC-MS to quantify degradation products and calculate half-life (t½) .

Advanced Research Questions

Q. What advanced crystallographic refinement methods (e.g., SHELXL) are recommended for resolving structural ambiguities?

For high-resolution X-ray crystallography:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å recommended) .
  • Refinement in SHELXL :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use TWIN and BASF commands to address twinning in low-symmetry space groups .
    • Validate with Rfree (<5% deviation from Rwork) .
  • Visualization : ORTEP-3 or WinGX for anisotropic displacement ellipsoids and H-bonding networks .

Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?

Systematic SAR requires:

  • Analog Synthesis : Modify substituents on the benzo[c]chromen (e.g., halogenation at C6) and carbazole (e.g., N-alkylation) .
  • Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • Computational Docking : Map electrostatic and steric interactions via AutoDock Vina or Schrödinger Suite .
  • X-ray Co-crystallization : Resolve ligand-protein complexes to identify critical binding motifs (e.g., hydrogen bonds with catalytic residues) .

Q. What computational approaches predict binding affinity and pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., GROMACS) to calculate binding free energy (ΔG) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and blood-brain barrier penetration .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 assess hepatotoxicity and CYP450 inhibition risks .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Dose-Response Calibration : Ensure in vivo doses match in vitro IC50 values adjusted for plasma protein binding .
  • Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that explain efficacy gaps .
  • Tissue Distribution Studies : Track compound localization via radiolabeling (e.g., <sup>14</sup>C) or fluorescence imaging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.